2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester
Overview
Description
2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester is an organic compound that features a trifluoromethyl group, a chlorophenyl group, and a hydroxypropionic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester typically involves the reaction of 4-chlorobenzaldehyde with ethyl trifluoroacetate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition mechanism, followed by esterification to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2-(4-Chlorophenyl)-3,3,3-trifluoro-2-oxopropionic acid ethyl ester.
Reduction: Formation of 2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxypropionic acid ester can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid
- 2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid methyl ester
- 2-(4-Bromophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester
Uniqueness
2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the chlorophenyl group provides opportunities for further functionalization through substitution reactions .
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-3,3,3-trifluoro-2-hydroxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O3/c1-2-18-9(16)10(17,11(13,14)15)7-3-5-8(12)6-4-7/h3-6,17H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEAYQREQMSDCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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